2-(Piperazine-1-carbonyl)benzonitrile
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Overview
Description
2-(Piperazine-1-carbonyl)benzonitrile is an organic compound characterized by a benzene ring substituted with a cyano group (-CN) and a piperazine ring attached via a carbonyl group (C=O)
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with benzonitrile and piperazine.
Reaction Conditions: The reaction involves the formation of an amide bond between benzonitrile and piperazine. This can be achieved using coupling reagents such as carbodiimides (e.g., dicyclohexylcarbodiimide) under mild conditions.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Types of Reactions:
Oxidation: The cyano group can be oxidized to form carboxylic acids.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Halogenating agents like thionyl chloride (SOCl2) for chlorination.
Major Products Formed:
Oxidation: 2-(Piperazine-1-carbonyl)benzoic acid.
Reduction: 2-(Piperazine-1-carbonyl)benzylamine.
Substitution: 2-(Piperazine-1-carbonyl)benzyl chloride.
Scientific Research Applications
2-(Piperazine-1-carbonyl)benzonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used as a probe to study biological systems due to its ability to interact with various biomolecules.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(Piperazine-1-carbonyl)benzonitrile exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
2-(Piperazine-1-carbonyl)benzoic acid: Similar structure but with a carboxylic acid group instead of a cyano group.
2-(Piperazine-1-carbonyl)pyrazine: Contains a pyrazine ring instead of a benzene ring.
2-(Piperazine-1-carbonyl)-1H-indole: Contains an indole ring instead of a benzene ring.
Uniqueness: 2-(Piperazine-1-carbonyl)benzonitrile is unique due to its combination of a cyano group and a piperazine ring, which provides distinct chemical properties and reactivity compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
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Properties
Molecular Formula |
C12H13N3O |
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Molecular Weight |
215.25 g/mol |
IUPAC Name |
2-(piperazine-1-carbonyl)benzonitrile |
InChI |
InChI=1S/C12H13N3O/c13-9-10-3-1-2-4-11(10)12(16)15-7-5-14-6-8-15/h1-4,14H,5-8H2 |
InChI Key |
YUZWDEPUKMDYHM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=CC=C2C#N |
Origin of Product |
United States |
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